Methyl2-hydroxy-3-sulfopropanoate
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Overview
Description
Methyl 2-hydroxy-3-sulfopropanoate is an organic compound with the molecular formula C4H8O6S It is a derivative of propanoic acid, featuring a hydroxyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-sulfopropanoate typically involves the esterification of 2-hydroxy-3-sulfopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-hydroxy-3-sulfopropanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-sulfopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a thiol group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-sulfopropanoate or 2-carboxy-3-sulfopropanoate.
Reduction: Formation of 2-hydroxy-3-thiopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-sulfopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-3-sulfopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-sulfopropanoic acid: Similar structure but lacks the methyl ester group.
Methyl 2-hydroxy-3-thiopropanoate: Similar structure but with a thiol group instead of a sulfonic acid group.
Methyl 2-hydroxy-3-phosphopropanoate: Similar structure but with a phosphonic acid group instead of a sulfonic acid group.
Uniqueness
Methyl 2-hydroxy-3-sulfopropanoate is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in different scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
2-hydroxy-3-methoxy-3-oxopropane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O6S/c1-10-4(6)3(5)2-11(7,8)9/h3,5H,2H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKVBXMJAVBHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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